molecular formula C7H10ClNO3 B2862565 Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate CAS No. 732997-88-5

Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate

Cat. No. B2862565
CAS RN: 732997-88-5
M. Wt: 191.61
InChI Key: XGQWQBUPCHISJS-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate” is a chemical compound with the molecular formula C7H10ClNO3 . It has a molecular weight of 191.61 .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate has been utilized in the synthesis of various heterocyclic systems. For instance, its derivatives were used in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. This demonstrates the compound's versatility in creating a range of complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).

As Starting Materials in Synthesis

The compound and its related derivatives have been employed as starting materials for the synthesis of polysubstituted pyridines. This application highlights its role in facilitating the formation of complex organic compounds with potential applications in various fields of chemistry and pharmaceuticals (Abu-Shanab, Elnagdi, Ali, & Wakefield, 1994).

In Novel Process for Synthesis

Safety and Hazards

The safety and hazards of “Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate” are not clearly defined in the available resources .

properties

IUPAC Name

methyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3/c1-4(9)6(5(10)3-8)7(11)12-2/h9-10H,3H2,1-2H3/b6-5-,9-4?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWSBPFHFADSMY-WVDYFFATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)C(=C(CCl)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N)/C(=C(\CCl)/O)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate

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